molecular formula C9H11NO B1200545 2-Phenylpropanamide CAS No. 1125-70-8

2-Phenylpropanamide

Cat. No. B1200545
CAS RN: 1125-70-8
M. Wt: 149.19 g/mol
InChI Key: DOZZSWAOPDYVLH-UHFFFAOYSA-N
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Description

2-Phenylpropanamide is a compound of interest in various scientific fields due to its diverse potential applications and properties. Its study encompasses the synthesis, molecular structure analysis, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of 2-Phenylpropanamide and its derivatives involves several methodologies. For instance, the title compound has been synthesized and characterized using X-ray diffraction, IR, ^1H and ^13C NMR, and UV–Vis spectra. The molecular structure was optimized using hybrid-DFT methods, showing strong agreement with experimental values (Demir et al., 2016).

Molecular Structure Analysis

The analysis of molecular structure through X-ray diffraction, NBO, and NLO properties reveals detailed insights into the compound's geometry and electronic properties. For example, the optimization of geometrical structure and vibrational frequencies using DFT calculations provides a deep understanding of its molecular stability and reactivity (Demir et al., 2016).

Chemical Reactions and Properties

Chemoselective reactions of derivatives of 2-Phenylpropanamide with electrophiles lead to the formation of various significant compounds, showcasing its versatile reactivity (Hajji et al., 2002). The compound's interactions and its derivatives' synthesis highlight its potential for creating pharmacologically relevant structures.

Scientific Research Applications

  • Chemoselective Reactions and Synthesis : (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a derivative of 2-Phenylpropanamide, shows reactivity against dihaloalkanes and aldehydes, leading to the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).

  • Structural and Spectral Analysis : Structural analysis and spectral investigations of 2-Phenylpropanamide derivatives, including IR, NMR, UV-Vis spectra, and X-ray diffraction studies, are critical in understanding their physical and chemical properties (Demir et al., 2016).

  • Novel Synthetic Approaches : Research on the ring enlargement of 2H-Azirine-3-methyl(phenyl)amines has led to new synthetic approaches for creating compounds like 2,3-Dihydro-1,3,3-trimethylindol-2-one, showcasing the versatility of 2-Phenylpropanamide in synthetic organic chemistry (Mekhael et al., 2002).

  • Pharmacological Applications : Phenylpropanoids, including 2-Phenylpropanamide derivatives, have shown potential in pharmacology, especially in anticancer research, due to their various pharmacological activities (Carvalho et al., 2015).

  • Antimicrobial Activity : Mannich base derivatives of 2-Phenylpropanamide have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in combating microbial infections (Idhayadhulla et al., 2014).

  • Spectroscopic and Computational Studies : Detailed spectroscopic and computational studies on N-phenylpropanamide, a closely related compound, help in understanding its structural, vibrational, magnetic, and electronic properties, which are essential for various scientific applications (Öztürk et al., 2019).

  • Synthetic Analgesics Research : Diastereoisomers of N-phenylpropanamide derivatives have been explored for their analgesic activity, showcasing the compound's potential in developing new pain relief medications (van Bever et al., 1974).

properties

IUPAC Name

2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZZSWAOPDYVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpropanamide

CAS RN

1125-70-8
Record name Hydratropamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydratropamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

3-Phenylpropionic acid (12 mg) was dissolved in tetrahydrofuran (2 ml), and triethylamine (12 μl) and isobutyl chloroformate (11 μl) were added to the solution under ice cooling. The reaction mixture was stirred at the same temperature for 1 hour, and then a solution of the compound obtained in Example 190, (1) in tetrahydrofuran (1 ml) was slowly added dropwise to the reaction mixture at −78° C. The reaction mixture was gradually warmed to room temperature, and stirred overnight. Then, ethyl acetate and saturated aqueous sodium hydrogencarbonate were added to the reaction mixture, and the layers were separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by preparative thin layer chromatography (chloroform:methanol:28% aqueous ammonia=20:1:0.1) to obtain a phenylpropionamide compound (22 mg). (2) By using the compound obtained in (1) mentioned above (22 mg) as a starting material, the compound shown in Table 5 (15 mg) was obtained in the same manners as those of Example 4, (6) and Example 11.
Quantity
12 mg
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Reaction Step One
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2 mL
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1 mL
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11 μL
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12 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
469
Citations
IA Cliffe, CI Brightwell, A Fletcher… - Journal of medicinal …, 1993 - ACS Publications
The increasing number of receptor subtypes for the neurotransmitter serotonin (5-HT) has attracted the attention of many pharmaceutical companies. In particular, the discovery of high-…
Number of citations: 100 pubs.acs.org
GS Coumbarides, J Eames, S Ghilagaber… - Tetrahedron letters, 2004 - Elsevier
The synthesis of enantiomerically enriched (−)-(R)-N, N′-diisopropyl-2-phenylpropanamide was achieved in up to 69% enantiomeric excess by symmetrisation of the corresponding …
Number of citations: 14 www.sciencedirect.com
JY Huang, W Xu - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) N-(2-Bromophenyl)-2-phenylpropanamide … N-(2-Bromophenyl)-2-phenylpropanamide … N-(2-Bromophenyl)-2-phenylpropanamide top …
Number of citations: 4 scripts.iucr.org
J Boksa, A Klodzińska, S Charakchieva-Minol… - Die …, 1996 - europepmc.org
A series of new N-substituted derivatives of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide, 6-10, were synthesized and their 5-HT1A, 5-HT2A, and alpha 1 receptor …
Number of citations: 4 europepmc.org
M Abe, R Tabata, K Saito, T Matsuda, A Baba… - … of Pharmacology and …, 1996 - ASPET
… )piperazin-1-yl) -2-phenylpropanamide, a serotonin 1A receptor antagonist. MKC-242 (0.1-… )piperazin-1-yl) -2-phenylpropanamide. Moreover, the reduction was also blocked by 1-(2--…
Number of citations: 46 jpet.aspetjournals.org
JX Guo, C Yang, XP Yan - Journal of Materials Chemistry A, 2021 - pubs.rsc.org
… Subsequently, chiral sulfur derivatives (R)/(S)-N-(2-mercaptoethyl)-2-phenylpropanamide were synthesized to bind with TzDva via the “thiol–ene” click reaction to synthesize chiral COF …
Number of citations: 30 pubs.rsc.org
CA Fornal, CW Metzler, RA Gallegos, SC Veasey… - … of Pharmacology and …, 1996 - ASPET
… effects of systemic administration of two reportedly selective 5-HT1A receptor antagonists, (S)-WAY-100135 {N-tert-butyl-3-[4-(2-methoxyphenyl) piperazin-1-yl]-2-phenylpropanamide} …
Number of citations: 185 jpet.aspetjournals.org
C Routledge, J Gurling, MA Ashworth-Preece… - European journal of …, 1995 - Elsevier
… HT release by stimulating 5-HT1A receptors we examined the ability of the selective 5-HTaA receptor antagonist N-tert-butyl 3-4-(2-methoxyphenyl) piperazin-l-yl-2-phenylpropanamide …
Number of citations: 16 www.sciencedirect.com
KF Rhodes, G Dover, N Lattimer - Naunyn-Schmiedeberg's archives of …, 1993 - Springer
… In the presence of the novel 5-HT1A receptor antagonist, WAY-100135 [N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-l-yl)-2phenylpropanamide], the responses to 5-HT were an…
Number of citations: 5 link.springer.com
A Fruzinski, J Karolak-Wojciechowska… - Polish journal of …, 1997 - Polish Chemical Society
Number of citations: 4

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